ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the reaction of 2-chloroaniline with a carbonyl compound to form a key intermediate. This intermediate is then reacted with 4-methoxyphenethylamine and other reagents under controlled conditions to form the final product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process typically includes steps such as mixing, heating, cooling, and purification to ensure the final product meets the required specifications. Industrial production methods may also involve the use of advanced techniques such as chromatography and crystallization to purify the compound .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms .
Scientific Research Applications
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 4-{[6-[(2-CHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-(2-AMINO-4-CHLOROANILINO)-1-PIPERIDINECARBOXYLATE: This compound has a similar structure but differs in the functional groups attached to the core structure.
ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE: Another related compound with different substituents that affect its reactivity and applications.
Properties
Molecular Formula |
C29H28ClN3O5S |
---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
ethyl 4-[[6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C29H28ClN3O5S/c1-3-38-28(36)20-10-12-21(13-11-20)31-29-33(17-16-19-8-14-22(37-2)15-9-19)26(34)18-25(39-29)27(35)32-24-7-5-4-6-23(24)30/h4-15,25H,3,16-18H2,1-2H3,(H,32,35) |
InChI Key |
BPGKEDIFKNVAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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